molecular formula C10H18Cl2N4 B1428170 N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 1361113-34-9

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Cat. No. B1428170
CAS RN: 1361113-34-9
M. Wt: 265.18 g/mol
InChI Key: QRSSLCGHZWXHQR-UHFFFAOYSA-N
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Description

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, also known as MPP, is a drug that has been used in the laboratory for over 25 years. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used to study the role of MAO in physiological and biochemical processes. MPP is also used in drug discovery programs to investigate the effects of MAO inhibition on various biochemical pathways.

Scientific Research Applications

Drug Design and Synthesis

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride: is a valuable synthetic intermediate in medicinal chemistry. Its piperidine moiety is a common feature in many pharmaceuticals, playing a crucial role in drug design due to its versatility in chemical reactions . The compound can be used to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are present in over twenty classes of drugs .

Pharmacological Research

This compound’s derivatives exhibit a broad spectrum of pharmacological activities. They are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The piperidine nucleus is a pivotal cornerstone in the production of drugs, and its derivatives show several important pharmacophoric features.

Anti-Tubercular Agents

Research has been conducted on designing and synthesizing derivatives of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride as potent anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with some compounds exhibiting inhibitory concentrations comparable to or better than existing first-line drugs .

Leukemia Therapeutics

The compound’s structural analogs have been used to treat leukemia by inhibiting the activity of tyrosine kinases. It serves as a model for developing therapeutic agents like Imatinib, which is used to treat chronic myeloid leukemia and gastrointestinal stromal tumors .

Inflammation and Immune Response

Derivatives of this compound have been studied for their role in modulating the immune response, particularly in the activation of caspase-1. This is significant in the context of inflammatory diseases and could lead to the development of new treatments for conditions involving excessive inflammation .

Antioxidant Properties

Piperidine derivatives, including those related to N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride , have been investigated for their antioxidant properties. These compounds can inhibit or suppress free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuropharmacology

The compound’s derivatives are being researched for their neuropharmacological applications, such as in the treatment of Alzheimer’s disease, depression, and other neurological disorders. Their interaction with various neurotransmitter systems makes them candidates for novel psychotherapeutic drugs .

Analgesic Applications

Due to the piperidine moiety’s presence in many analgesic drugs, derivatives of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride are being explored for their pain-relieving properties. They may offer new pathways for managing chronic pain and improving patient quality of life .

properties

IUPAC Name

N-methyl-3-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-6-7-14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSSLCGHZWXHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

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